Pantoprazole sodique

Vue d'ensemble

Description

Pantoprazole Sodium is a proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, stomach ulcers, and Zollinger-Ellison syndrome . It works by inhibiting the final step in the production of gastric acid, thereby reducing acidity in the stomach .

Applications De Recherche Scientifique

Pantoprazole Sodium has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies involving proton pump inhibitors and their synthesis.

Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.

Medicine: Extensively used in clinical studies to evaluate its efficacy in treating acid-related disorders.

Mécanisme D'action

Target of Action

Pantoprazole Sodium primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production .

Mode of Action

Pantoprazole Sodium is a proton pump inhibitor (PPI) that exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production . It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of Pantoprazole Sodium to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by Pantoprazole Sodium is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, Pantoprazole Sodium prevents the final step in gastric acid production, thereby suppressing both basal and stimulated gastric acid secretion .

Pharmacokinetics

Pantoprazole Sodium exhibits linear pharmacokinetics in healthy subjects after both single and multiple administrations . The main pharmacokinetic parameters after single administration of 20 and 40 mg Pantoprazole Sodium were as follows: The maximum serum concentration (Cmax) were (1 635±410), (2 756±1 024) ng/mL, the half-life (t1/2) were (1.41±0.31), (1.55±0.64) hours, and the area under the curve (AUC0-t) were (3 623±1 322), (7 383±3 785) h·ng·mL-1 .

Result of Action

The primary result of Pantoprazole Sodium’s action is the suppression of gastric acid secretion . This leads to the treatment of conditions such as erosive esophagitis, gastric acid hypersecretion, and promotes healing of tissue damage caused by gastric acid . It is also used for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .

Action Environment

Pantoprazole Sodium is a weak base that accumulates in the acidic space of the parietal cell before being converted in the canaliculi (small canal) of the gastric parietal cell, an acidic environment, to active sulfenamide derivatives . This suggests that the acidic environment of the stomach plays a crucial role in the activation and efficacy of Pantoprazole Sodium .

Analyse Biochimique

Biochemical Properties

Pantoprazole Sodium exerts its effects by preventing the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion .

Cellular Effects

Pantoprazole Sodium’s primary cellular effect is the reduction of gastric acid secretion. It achieves this by inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells . This results in the relief of symptoms such as heartburn, difficulty swallowing, and persistent cough .

Molecular Mechanism

The molecular mechanism of Pantoprazole Sodium involves the irreversible binding to the (H+, K+)-ATPase enzyme, which is responsible for the final step in gastric acid production . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Temporal Effects in Laboratory Settings

The duration of Pantoprazole Sodium’s antisecretory effect persists longer than 24 hours . This is because the binding of Pantoprazole Sodium to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Dosage Effects in Animal Models

While specific studies on dosage effects of Pantoprazole Sodium in animal models are limited, it has been used in veterinary medicine. For instance, it has been administered to dogs and cats at a dosage of 0.7–1.0 mg/kg intravenously over 15 minutes every 24 hours .

Metabolic Pathways

Pantoprazole Sodium’s metabolism is independent of the route of administration. The main metabolic pathway is demethylation, by CYP2C19 hepatic cytochrome enzyme, followed by sulfation. Other metabolic pathways include oxidation by CYP3A4 .

Transport and Distribution

Pantoprazole Sodium is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77%

Subcellular Localization

The subcellular localization of Pantoprazole Sodium is primarily at the secretory surface of gastric parietal cells, where it binds to the (H+, K+)-ATPase enzyme . This enzyme is located in the stomach lining, where it plays a crucial role in the production of gastric acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pantoprazole Sodium is synthesized through a multi-step process. The key steps involve the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a sulfoxide intermediate. This intermediate is then oxidized using m-chloroperbenzoic acid to yield Pantoprazole .

Industrial Production Methods: In industrial settings, Pantoprazole Sodium is produced by dissolving Pantoprazole in acetone, followed by co-distillation with ethyl acetate. The resulting solution is then crystallized to obtain Pantoprazole Sodium in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Pantoprazole Sodium undergoes various chemical reactions, including:

Oxidation: The sulfoxide intermediate is oxidized to form Pantoprazole.

Reduction: Pantoprazole can be reduced back to its sulfoxide intermediate under specific conditions.

Substitution: The synthesis involves nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Specific reducing agents under controlled conditions.

Substitution: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base.

Major Products:

Pantoprazole: The primary product formed through oxidation.

Sulfoxide Intermediate: Formed during the initial steps of synthesis.

Comparaison Avec Des Composés Similaires

- Omeprazole

- Esomeprazole

- Lansoprazole

- Rabeprazole

Pantoprazole Sodium stands out due to its longer duration of action and lower risk of drug-drug interactions .

Propriétés

Numéro CAS |

138786-67-1 |

|---|---|

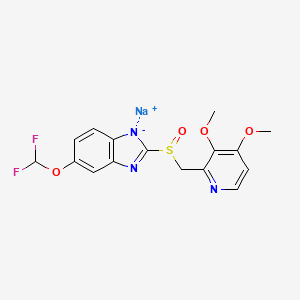

Formule moléculaire |

C16H15F2N3NaO4S |

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |

InChI |

InChI=1S/C16H15F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3,(H,20,21); |

Clé InChI |

WHCXDEORRDVLKS-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

SMILES isomérique |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

SMILES canonique |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

138786-67-1 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BY 1023 BY-1023 BY1023 pantoprazole pantoprazole sodium Protonix SK and F 96022 SK and F-96022 SK and F96022 SKF 96022 SKF-96022 SKF96022 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.